5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-{[3-(trifluoromethyl)phenyl]methyl}-1,4-dihydropyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-{[3-(trifluoromethyl)phenyl]methyl}-1,4-dihydropyrimidin-4-one is a complex organic compound featuring a pyridine ring substituted with chlorine and trifluoromethyl groups, and a dihydropyrimidinone core
Scientific Research Applications
5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-{[3-(trifluoromethyl)phenyl]methyl}-1,4-dihydropyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Future Directions
The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . This suggests that research into compounds like “5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-[[3-(trifluoromethyl)phenyl]methyl]pyrimidin-4-one” will continue to be an important area of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-{[3-(trifluoromethyl)phenyl]methyl}-1,4-dihydropyrimidin-4-one typically involves multi-step organic reactions. One common approach starts with the preparation of 3-chloro-5-(trifluoromethyl)pyridine, which can be synthesized via direct chlorination and fluorination of 3-picoline followed by aromatic nuclear chlorination . This intermediate is then reacted with appropriate reagents to form the final dihydropyrimidinone structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-{[3-(trifluoromethyl)phenyl]methyl}-1,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the pyridine ring.
Substitution: The chlorine and trifluoromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction could produce dihydropyridine derivatives.
Mechanism of Action
The mechanism by which 5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-{[3-(trifluoromethyl)phenyl]methyl}-1,4-dihydropyrimidin-4-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: A simpler compound with similar functional groups but lacking the dihydropyrimidinone core.
N’-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N’-methyl-1-phenoxyformohydrazide: Another compound with a similar pyridine ring but different substituents and functional groups.
Uniqueness
5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-{[3-(trifluoromethyl)phenyl]methyl}-1,4-dihydropyrimidin-4-one is unique due to its combination of a pyridine ring with chlorine and trifluoromethyl groups and a dihydropyrimidinone core. This structure provides distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-[[3-(trifluoromethyl)phenyl]methyl]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10ClF6N3O/c19-14-5-12(18(23,24)25)6-26-15(14)13-8-28(9-27-16(13)29)7-10-2-1-3-11(4-10)17(20,21)22/h1-6,8-9H,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBIWERRSGWHBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C=C(C(=O)N=C2)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10ClF6N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.